molecular formula C11H7NO4 B076496 5-(3-Nitrophenyl)furan-2-carbaldehyde CAS No. 13148-43-1

5-(3-Nitrophenyl)furan-2-carbaldehyde

Cat. No.: B076496
CAS No.: 13148-43-1
M. Wt: 217.18 g/mol
InChI Key: DXUACWQWQDJZMY-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)furan-2-carbaldehyde: is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde group at the 2-position

Scientific Research Applications

Chemistry: 5-(3-Nitrophenyl)furan-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry due to its structural features. It can be used in the design and synthesis of novel pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the materials science field, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its conjugated system and reactive functional groups.

Future Directions

The future directions for the study of 5-(3-Nitrophenyl)furan-2-carbaldehyde could involve further investigation of its thermodynamic properties, which may contribute to solving practical problems pertaining to optimization processes of their synthesis, purification, and application. It could also provide a more thorough insight regarding the theoretical knowledge of their nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde typically involves the following steps:

    Nitration of Phenylfuran: The starting material, phenylfuran, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the phenyl ring.

    Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the furan ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(3-Nitrophenyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 5-(3-Nitrophenyl)furan-2-carboxylic acid.

    Reduction: 5-(3-Aminophenyl)furan-2-carbaldehyde.

    Substitution: Various substituted phenylfuran derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 5-(2-Nitrophenyl)furan-2-carbaldehyde
  • 5-(4-Nitrophenyl)furan-2-carbaldehyde

Comparison:

  • Position of Nitro Group: The position of the nitro group on the phenyl ring (2-, 3-, or 4-) can significantly influence the compound’s reactivity and properties. For example, the 3-nitro derivative may have different electronic and steric effects compared to the 2- or 4-nitro derivatives.
  • Reactivity: The reactivity of the compound in various chemical reactions can vary based on the position of the nitro group, affecting its suitability for specific applications.

Properties

IUPAC Name

5-(3-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUACWQWQDJZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346468
Record name 5-(3-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13148-43-1
Record name 5-(3-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Nitrophenyl)furfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 1.5 g of 1-bromo-3-nitrobenzene (7.42 mmol), 1 g of 5-formyl-2-furanboronic acid (7.42 mmol), and 35 mL of a solution of saturated sodium carbonate (Na2CO3) in 0.2 M tetrahydrofuran was added 0.2 g of tetrakis triphenylphosphine palladium [Pd(PPh3)4] (0.2 mmol) at room temperature with stirring. After completion of the addition, the resulting mixture was heated for an additional 12 hrs, cooled to room temperature, and concentrated in vacuo. The concentrate was extracted with methylene chloride, and the organic layer thus formed was added, washed with saturated brine, dried over magnesium sulfate, and concentrated in a vacuum. Purification by silica gel column chromatography afforded the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
0.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-(3-Nitrophenyl)furan-2-carbaldehyde function as a sensor for both mercury and iron ions?

A1: The research paper describes the synthesis of a novel fluorescent sensor, termed "QS", derived from this compound and a barbituric acid derivative. While the exact mechanism isn't fully elucidated, the researchers observed distinct fluorescence responses of QS in the presence of Hg2+ and Fe3+ ions []. Specifically, Hg2+ ions enhance the fluorescence of QS, resulting in an orange emission, while Fe3+ ions quench its fluorescence []. This differential response allows for the selective detection of these metal ions in solution. Further studies, including fluorescence measurements and mass spectrometry, suggest a 1:1 binding stoichiometry between QS and both Hg2+ and Fe3+ [], hinting at the formation of specific complexes.

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